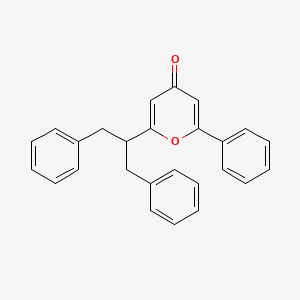
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
概要
説明
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are found in various natural products and synthetic analogs . The structure of this compound includes a methoxy group at the 5th position and a methyl group at the 2nd position on the tetrahydroisoquinoline scaffold.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the reduction of isoquinoline derivatives using hydrogenation techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use catalysts such as palladium on carbon or platinum oxide under high pressure and temperature conditions to achieve the desired reduction .
化学反応の分析
Types of Reactions: 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon, platinum oxide.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
作用機序
The mechanism of action of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective effects . The compound can also interact with enzymes and receptors involved in oxidative stress and inflammation, providing potential therapeutic benefits .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and methyl groups, but shares the core structure.
5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group at the 2nd position.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methoxy group at the 5th position.
Uniqueness: 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and methyl groups, which can influence its biological activity and chemical reactivity. These functional groups allow for specific interactions with biological targets and provide opportunities for further chemical modifications .
特性
IUPAC Name |
5-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-6-10-9(8-12)4-3-5-11(10)13-2/h3-5H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDCRSPHOQRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine-6-carbonyl)phenyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B3272016.png)
![Methyl [5-[[4-(acetylamino)phenyl]thio]-1H-benzimidazol-2-yl]carbamate](/img/structure/B3272019.png)




![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)






